molecular formula C12H17BrN2O2 B13058560 Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B13058560
M. Wt: 301.18 g/mol
InChI Key: XAHKIMBZVGQGQU-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, a cyclopropyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrazoles.

Scientific Research Applications

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate is unique due to the presence of the cyclopropyl group, which introduces additional steric and electronic effects. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl 4-bromo-3-cyclopropyl-5-methylpyrazole-1-carboxylate

InChI

InChI=1S/C12H17BrN2O2/c1-7-9(13)10(8-5-6-8)14-15(7)11(16)17-12(2,3)4/h8H,5-6H2,1-4H3

InChI Key

XAHKIMBZVGQGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)OC(C)(C)C)C2CC2)Br

Origin of Product

United States

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